molecular formula C28H25ClN4O4S B2928566 N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide CAS No. 450372-01-7

N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2928566
CAS No.: 450372-01-7
M. Wt: 549.04
InChI Key: RCVXTDSAAQGLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a quinazolinone core substituted with a sulfanyl-linked acetamide group, a 2-chlorophenylmethyl moiety, and a 4-(morpholine-4-carbonyl)phenyl ring.

The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution, coupling of diazonium salts, and thioether formation, as exemplified in analogous quinazolinone derivatives (e.g., yields of 61–95% reported for structurally related compounds) .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O4S/c29-23-7-3-1-5-20(23)17-30-25(34)18-38-28-31-24-8-4-2-6-22(24)27(36)33(28)21-11-9-19(10-12-21)26(35)32-13-15-37-16-14-32/h1-12H,13-18H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVXTDSAAQGLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through Friedel-Crafts acylation or alkylation reactions.

    Final Assembly: The final compound is assembled by coupling the quinazolinone core with the chlorophenyl and morpholine moieties under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce fully or partially reduced analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

    Pathways Involved: It could modulate signaling pathways, such as the PI3K-AKT or MAPK pathways, influencing cellular functions like proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related quinazolinone and acetamide derivatives, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₂₉H₂₄ClN₃O₄S 2-Chlorophenylmethyl, morpholine-4-carbonylphenyl 558.03 Enhanced solubility via morpholine; potential kinase inhibition
2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide C₂₀H₁₇ClN₃O₂S Allyl, 4-chloro-2-methylphenyl 406.89 Moderate lipophilicity; allyl group may influence metabolic stability
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide C₂₂H₁₅ClFN₃O₂S 4-Chlorophenyl, 2-fluorophenyl 464.89 Halogen-rich structure; potential enhanced target binding via halogen bonds
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide C₂₅H₂₃ClN₆O₂S 4-Chlorophenyl, 4-methylphenyl, dimethylaminophenyl 507.02 Triazole core; dimethylamino group may improve cellular uptake
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₅H₁₅ClN₄O₂S 2-Chlorophenylthiazole, morpholinoacetamide 366.83 Thiazole ring; morpholine enhances solubility

Key Comparative Insights:

Substituent Impact on Solubility :

  • The target compound’s morpholine-4-carbonyl group likely improves aqueous solubility compared to halogenated analogs (e.g., the dibromo-substituted derivative in with a molecular weight of 593.72 g/mol). Morpholine-containing compounds, such as , demonstrate this trend .
  • In contrast, highly halogenated derivatives (e.g., with Cl and F substituents) exhibit increased lipophilicity, which may enhance membrane permeability but reduce solubility .

Structural Motifs and Bioactivity: Quinazolinone cores (target compound, ) are associated with kinase inhibition and anticancer activity, while triazole derivatives () are linked to antimicrobial and anti-inflammatory effects . The 2-chlorophenylmethyl group in the target compound may confer selectivity toward chlorophilic enzyme active sites, similar to observations in .

Synthetic Feasibility :

  • The target compound’s synthesis likely follows protocols analogous to and , where coupling reactions and thioether formations are employed. However, the morpholine-4-carbonylphenyl substituent may require additional steps, such as carbamoylation, compared to simpler halogenations .

Thermal Stability :

  • Melting points (m.p.) of related compounds range from 274°C to 288°C (e.g., ), suggesting moderate thermal stability. The target compound’s m.p. is expected to align with this range due to structural similarities.

Research Findings and Implications

  • Morpholine’s Role : Morpholine derivatives (e.g., ) are frequently utilized in drug design to balance lipophilicity and solubility, a critical factor in oral bioavailability .
  • Halogen Effects : Chlorine and fluorine atoms in and enhance binding affinity via halogen bonding but may increase metabolic degradation risks .
  • Triazole vs. Quinazolinone Cores: Triazole-containing compounds () show broader antimicrobial activity, whereas quinazolinones (target compound, ) are more specialized in kinase targeting .

Biological Activity

N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a quinazolinone core, a morpholine moiety, and a chlorophenyl group. Its molecular formula is C28H25ClN4O4SC_{28}H_{25}ClN_{4}O_{4}S, with a molecular weight of approximately 549.04 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

1. Molecular Targets:

  • The compound may interact with enzymes or receptors involved in critical biological processes such as cell signaling and metabolic pathways.

2. Pathways Involved:

  • Potential modulation of pathways like the PI3K-AKT and MAPK pathways has been suggested, influencing cellular functions such as proliferation and apoptosis .

Antitumor Activity

A study investigated the antitumor properties of related compounds within the quinazolinone family. The compound exhibited significant cytotoxic effects against various cancer cell lines, including non-small lung cancer and breast cancer cells. The GI50 values (the concentration required to inhibit cell growth by 50%) ranged from 1.7 to 28.7 µM across different cell lines .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated effective inhibition at concentrations as low as 50 µg/mL against several bacterial strains .

Case Studies

Case Study 1: Antitumor Efficacy
A recent investigation into the structure–activity relationship (SAR) of quinazolinone derivatives revealed that modifications in the morpholine moiety significantly enhanced antitumor efficacy. Compounds with similar structural features showed selective activity against various cancer cell lines, suggesting that this compound may follow a similar trend .

Case Study 2: Antimicrobial Screening
In another study, several derivatives were screened for their antimicrobial properties against common pathogens. The results indicated that compounds with the morpholine group exhibited enhanced activity compared to those lacking this moiety, highlighting the importance of structural features in biological efficacy .

Data Summary

Activity Type Effect Concentration Range Cell Lines/Organisms Tested
AntitumorCytotoxicity1.7 - 28.7 µMNon-small lung cancer, breast cancer
AntimicrobialInhibition50 µg/mLVarious Gram-positive and Gram-negative bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.